Home > Products > Screening Compounds P40990 > 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide - 946294-74-2

2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Catalog Number: EVT-3550627
CAS Number: 946294-74-2
Molecular Formula: C20H20ClN5O
Molecular Weight: 381.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent class I selective histone deacetylase (HDAC) inhibitor. [] It demonstrates significant in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line SKM-1. [] It increases intracellular acetyl-histone H3 and P21 levels, inducing G1 cell cycle arrest and apoptosis. [] In vivo studies using SKM-1 xenograft models demonstrated excellent antitumor activity through oral dosing. [] Notably, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits superior antitumor efficacy in mouse models with intact immune systems compared to those with thymus deficiencies. []

Reference:

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: 5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (compound 1f) displays potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits a rapid, concentration-dependent bactericidal effect, achieving a substantial reduction in bacterial count even at 2x the minimum inhibitory concentration (MIC). []

Reference:

N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)

Compound Description: N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (compound 1g) is another potent bactericidal agent against MRSA. [] It exhibits a reliable bactericidal effect, particularly at 4x the MIC against various MRSA strains. []

Reference:

4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

Compound Description: 4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (compound 1h) demonstrates bactericidal activity against MRSA. [] It effectively reduces bacterial count, specifically at 4x the MIC after 24 hours of incubation. []

Reference:

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide, also known as venetoclax N-oxide (VNO), is a potential oxidative impurity of the BCL-2 inhibitor venetoclax. [] VNO is formed during the oxidative stress degradation of venetoclax and constitutes approximately 8–10% of the degradation products. [] VNO has been confirmed to undergo [, ] Meisenheimer rearrangement, leading to the formation of another impurity, venetoclax hydroxylamine impurity (VHA). []

Reference:

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide, also known as venetoclax hydroxylamine impurity (VHA), is another potential impurity derived from venetoclax. [] VHA arises from the [, ] Meisenheimer rearrangement of the venetoclax N-oxide (VNO) impurity. []

Reference:

N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-phenylthiazol-2-yl}benzamide (22a)

Compound Description: N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-phenylthiazol-2-yl}benzamide (compound 22a) exhibits noteworthy antimicrobial activity. [] It displays a low minimum inhibitory concentration against Bacillus subtilis, comparable to the standard drug chloramphenicol. [] This suggests its potential as a drug candidate. []

Reference:

N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-(4-chlorophenyl)thiazol-2-yl}benzamide (22c)

Compound Description: N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-(4-chlorophenyl)thiazol-2-yl}benzamide (compound 22c) shows potent antimicrobial activity against both Bacillus subtilis and Aspergillus niger. [] It exhibits a low minimum inhibitory concentration against both bacteria and fungi, comparable to the standard drugs chloramphenicol and ketoconazole, respectively. [] These findings suggest its potential as a broad-spectrum antimicrobial agent. []

Reference:

N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-(4-chlorophenyl)-1H-imidazol-2-yl}benzamide (24c)

Compound Description: N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-(4-chlorophenyl)-1H-imidazol-2-yl}benzamide (compound 24c) demonstrates significant antimicrobial activity against both Bacillus subtilis and Aspergillus niger. [] Its low minimum inhibitory concentration against these bacteria and fungi, comparable to the standard drugs chloramphenicol and ketoconazole, suggests its potential as a broad-spectrum antimicrobial agent. []

Reference:

4-(4,5-dimethyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl)-N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide

Compound Description: 4-(4,5-dimethyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl)-N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide is a product of aromatization of the quinoid cycle. [] This compound is formed through the action of hydrogen halides on 4-methyl-N-{4,5-dimethyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide. []

Reference:

Venetoclax (ABT-199)

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor utilized in the treatment of several hematologic malignancies. [, ] It is primarily cleared by hepatic metabolism, with oxidation of the dimethyl cyclohexenyl moiety, sulfation, and nitro reduction being the primary biotransformation pathways. [] A significant portion of venetoclax is eliminated via feces. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide, denoted as M30, is a significant metabolite of venetoclax. [] It is primarily formed through nitro reduction of venetoclax, likely facilitated by gut bacteria. [] A notable proportion of M30 is recovered in feces, representing approximately 13% of the administered venetoclax dose. []

Reference:

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, designated as M27, is another major metabolite of venetoclax in humans. [] It is formed through oxidation at the 6 position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. [] M27 is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). [] It is considered a disproportionate human metabolite, as its steady-state plasma concentrations are higher in humans compared to preclinical species. []

Reference:

4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one

Compound Description: A series of 4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one derivatives, each containing different functional groups, were synthesized and evaluated for their anthelmintic and anti-inflammatory activities. [, ] The compounds demonstrated significant anti-inflammatory activity in vitro, evaluated using the protein denaturation method. []

References:

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound is a complex heterocyclic structure synthesized as part of a series containing 1,3,4-oxadiazole and 2-azetidinone rings. []

Reference:

Nilotinib

Compound Description: Nilotinib, chemically known as 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, is an antitumor agent used for the treatment of chronic myeloid leukemia. []

Overview

2-Chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound with significant relevance in pharmaceutical research. It is classified primarily as an aromatic amide due to its structural characteristics, which include a benzamide moiety substituted with a chloro group and a dimethylamino group attached to a pyrimidine ring. This compound is of interest for its potential biological activity, particularly in the context of medicinal chemistry.

Source and Classification

The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed information regarding its molecular formula, structure, and potential applications in research settings . The classification of this compound falls under the category of heterocyclic compounds due to the presence of the pyrimidine ring, along with being an aromatic amide due to the benzamide structure.

Synthesis Analysis

Methods

The synthesis of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multi-step synthetic procedures. These may include:

  1. Formation of the Dimethylamino Substituent: The introduction of the dimethylamino group can be achieved through N-methylation reactions using dimethyl sulfate or similar reagents.
  2. Pyrimidine Ring Formation: The synthesis often requires the formation of the pyrimidine ring, which can be accomplished through cyclization reactions involving appropriate precursors.
  3. Chlorination: The introduction of the chloro substituent can be performed using chlorinating agents such as thionyl chloride or phosphorus trichloride.
  4. Final Coupling Reaction: The final step typically involves coupling the various functional groups to form the desired amide structure.

Technical Details

The synthesis may require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to verify the structure and confirm the successful synthesis of the compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide can be represented by its chemical formula C18H20ClN5OC_{18}H_{20}ClN_{5}O. Its structural features include:

  • A central benzamide core.
  • A chloro substituent on one aromatic ring.
  • A dimethylamino group linked to a pyrimidine derivative.

Data

The compound's molecular weight is approximately 350.83 g/mol. The structural representation can be derived from computational chemistry tools or databases like PubChem, which provide visualization alongside empirical data .

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for aromatic amides and heterocycles, including:

  1. Nucleophilic Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for further derivatization.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond could occur, leading to carboxylic acid and amine products.
  3. Reduction Reactions: The dimethylamino group may be susceptible to reduction under certain conditions.

Technical Details

Reaction conditions must be optimized for each transformation to minimize side products and maximize yield. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress.

Mechanism of Action

The mechanism of action for 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets within cells, potentially influencing pathways related to cell proliferation or apoptosis.

Data from pharmacological studies may indicate that this compound could act as an inhibitor or modulator for certain enzymes or receptors involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting point data should be obtained from experimental studies or supplier information.

Chemical Properties

  • Solubility: Solubility characteristics in various solvents (e.g., water, ethanol) are crucial for formulation purposes.
  • Stability: Stability under different pH conditions and temperatures should be assessed to determine storage requirements.

Relevant data regarding these properties can often be found in chemical databases or literature specific to similar compounds .

Applications

The primary applications of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide lie within scientific research, particularly in drug discovery and development. Its potential biological activity makes it a candidate for further investigation in therapeutic contexts, such as oncology or infectious diseases.

Research efforts may focus on its efficacy as a lead compound in developing new pharmacological agents or understanding its mechanism within biochemical pathways. As such, it serves as an important molecule for researchers exploring novel treatments in medicinal chemistry.

Properties

CAS Number

946294-74-2

Product Name

2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

IUPAC Name

2-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C20H20ClN5O/c1-13-12-18(26(2)3)25-20(22-13)24-15-10-8-14(9-11-15)23-19(27)16-6-4-5-7-17(16)21/h4-12H,1-3H3,(H,23,27)(H,22,24,25)

InChI Key

FRLMYLIVVHCZAW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.